2-Oxo-2-phenylethyl octadec-4-ynoate
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Overview
Description
2-Oxo-2-phenylethyl octadec-4-ynoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a keto group, which is further connected to an octadec-4-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadec-4-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-4-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl octadec-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl octadec-4-ynoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl octadec-4-ynoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 2-Oxo-2-phenylethyl butyrate
- 2-Oxo-2-phenylethyl hexanoate
Uniqueness
2-Oxo-2-phenylethyl octadec-4-ynoate is unique due to its long alkyne chain, which imparts distinct physicochemical properties compared to other similar compounds.
Properties
CAS No. |
90123-97-0 |
---|---|
Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
phenacyl octadec-4-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-13,19,22-23H2,1H3 |
InChI Key |
DSQWEGXLJIIFKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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